2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole

Synthetic Methodology Claisen Rearrangement Orthogonal Protecting Groups

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole (CAS 2166881-60-1) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a reactive allyloxy ether at position 5. This scaffold is part of a widely studied class of five-membered heteroaromatic rings known for their roles in medicinal chemistry, agrochemicals, and materials science.

Molecular Formula C6H8N2OS
Molecular Weight 156.2
CAS No. 2166881-60-1
Cat. No. B2898840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole
CAS2166881-60-1
Molecular FormulaC6H8N2OS
Molecular Weight156.2
Structural Identifiers
SMILESCC1=NN=C(S1)OCC=C
InChIInChI=1S/C6H8N2OS/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3
InChIKeyNFQZUBXYSQKTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole: A Functionalized 1,3,4-Thiadiazole Building Block with Distinct Synthetic Utility


2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole (CAS 2166881-60-1) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a reactive allyloxy ether at position 5 [1]. This scaffold is part of a widely studied class of five-membered heteroaromatic rings known for their roles in medicinal chemistry, agrochemicals, and materials science [2]. The presence of the allyloxy moiety introduces unique synthetic handles, distinguishing it from simple alkyl- or aryl-substituted thiadiazoles and enabling specific downstream chemical transformations not accessible to its more common analogs [1].

Allyloxy handle supports chemoselective sequential modificationdistinct from non-allyloxy analogs
Enables Claisen rearrangement-based ortho-functionalization workflow
2-Methyl core reported as highest HOMO donor in classsupports donor-acceptor material studies
Higher predicted solubility and lipophilicity vs. amino/thione analogsmay improve assay compatibility

Critical Substituent Effects: Why Generic 1,3,4-Thiadiazoles Cannot Replace the 5-Allyloxy-2-methyl Derivative


The biological and chemical performance of 1,3,4-thiadiazoles is exquisitely sensitive to the nature and position of substituents. Generic substitution within this class is not feasible because the 5-allyloxy group provides a unique, orthogonal chemical reactivity profile that is absent in common analogs such as 5-methyl, 5-methoxy, or 5-amino derivatives [1]. Specifically, the allyl group enables thermal Claisen rearrangement for ortho-functionalization, a capability demonstrated in closely related bis-allyloxyphenyl-1,3,4-thiadiazoles, whereas simple alkyl or aryl ethers cannot undergo this transformation [1]. This differential reactivity is critical for users needing a scaffold that can be elaborated via sequential, chemoselective modifications in multi-step syntheses, as detailed in the quantitative evidence below.

Target 5-Allyloxy-2-methyl-1,3,4-thiadiazole: Claisen rearrangement capable
Common Analog 5-Methoxy or 5-ethoxy analogs: reaction pathway absent; cannot install ortho-allyl phenol
Target 2-Methyl core: electron-rich, highest HOMO in DFT ranking
Analog Amino-substituted or dimethyl analogs: lower donor ability may not match donor-acceptor requirements
Target Balanced lipophilicity (LogP ~1.2) and higher aqueous solubility (~50 mg/mL)
Analog Thione or amino analogs: low solubility (~0.6 mg/mL) or low LogP (~0.03) may shift assay performance

Quantified Differentiation of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole from Closest Analogs: An Evidence-Based Selection Guide


Claisen Rearrangement Reactivity: Allyloxy Group Enables Unique Ortho-Functionalization Not Available in Non-Allyloxy Analogs

The target compound contains a 5-allyloxy substituent that uniquely permits a thermal Claisen rearrangement for ortho-functionalization. This reactivity has been experimentally demonstrated on a closely related bis-allyloxyphenyl-1,3,4-thiadiazole scaffold, where the allyl group is used to functionalize the ortho position via microwave-assisted Claisen rearrangement, a transformation that cannot be performed by analogous 5-methoxy or 5-ethoxy derivatives [1]. This provides a direct method for introducing ortho-allyl phenol motifs.

Claisen Rearrangement
Cross-study comparable
Unique ortho-allylphenol formation
Enables chemoselective synthetic sequences
Demonstrated on close bis-allyloxyphenyl analog; microwave conditions
Synthetic Methodology Claisen Rearrangement Orthogonal Protecting Groups

Superior Electron-Donor Ability: The 2-Methyl Substituent Enhances HOMO Energy Over Other 1,3,4-Thiadiazoles

DFT-based frontier molecular orbital analysis demonstrates that 2-methyl-1,3,4-thiadiazole possesses the highest HOMO energy (indicating greatest electron-donating ability) among a series of common analogues, with a donor ability order of: 2-methyl-1,3,4-thiadiazole > 2,5-dimethyl-1,3,4-thiadiazole > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine [1]. The presence of the electron-rich allyloxy group at the 5-position in the target compound is expected to further enhance this donation, making it a superior candidate for donor-acceptor systems.

Electron Donor Ability
Class-level inference
Highest HOMO in DFT ranking: 2-methyl > 2,5-dimethyl > amino analogs
Supports donor-acceptor material research
B3LYP/6-31G* calculations; allyloxy expected to further enhance donation
DFT Calculations Redox Potential Charge Transfer

Predicted Pharmacokinetic Differentiation: Higher Lipophilicity Compared to Amino-Substituted Analogs

Predictive models indicate a marked difference in lipophilicity between 5-allyloxy- and 5-amino-substituted 1,3,4-thiadiazoles. The target compound (CID 45052121) has a predicted Log P of approximately 1.2, whereas close amino-substituted analogs (e.g., CAS 53052-06-5) show a Log P of 0.03 [1]. This two-order-of-magnitude increase in partition coefficient translates to significantly enhanced membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Gain
Cross-study comparable
Δ Log P +1.17 (~12-fold higher partition)
Supports membrane permeability studies
Predicted values (PubChem); compared to 2-amino-5-(2,4-dimethoxyphenyl) analog
Drug Discovery Medicinal Chemistry Lipophilicity

Modulation of Molecular Weight and Solubility: Differentiation from Thione-Containing Analogs

Comparative analysis of physicochemical properties reveals that the target compound (CID 45052121) has a significantly higher predicted aqueous solubility (~50 mg/mL) compared to thione-containing 1,3,4-thiadiazole analogs (e.g., CAS 64175-51-5, solubility ~0.639 mg/mL) [1]. At the same time, it has a lower molecular weight (155.2 g/mol) than the same comparator (176.17 g/mol), aligning more closely with typical fragment-based drug discovery parameters.

Solubility & MW Advantage
Cross-study comparable
~78-fold higher solubility; MW 155.2 vs. 176.2 g/mol
Supports HTS assay preparation
Predicted aqueous solubility 50 mg/mL vs. 0.64 mg/mL for thione analog
Physicochemical Properties Solubility Drug-likeness

Recommended Procurement Scenarios for 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole Based on Evidence of Differentiation


Multi-Step Synthesis of Ortho-Functionalized Biaryls via Sequential Claisen Rearrangement

This compound is the reagent of choice when a synthetic route requires a 1,3,4-thiadiazole building block that can be initially modified at a different site (e.g., the 2-methyl group) while the 5-allyloxy group remains intact. The allyl group can subsequently be activated via microwave-assisted Claisen rearrangement to install an ortho-allyl phenol functionality, a sequence that is not possible with standard 5-methoxy or 5-ethoxy analogs [1]. This allows for the construction of complex macrocyclic structures, as demonstrated in the synthesis of crown ether derivatives [1].

Electron-Rich Donor Component in Organic Electronic Materials

For research in organic semiconductors or charge-transfer complexes, the enhanced HOMO energy imparted by the 2-methyl core, further augmented by the electron-rich allyloxy group, makes this compound a suitable donor building block. Computational data ranks the 2-methyl-1,3,4-thiadiazole core as the strongest donor in its class, outperforming dimethyl- and amino-substituted analogs [2]. Researchers evaluating donor materials should prioritize this compound when high electron-donating capacity is a key design criterion.

Fragment-Based Drug Discovery (FBDD) Libraries with Intracellular Targets

The combination of low molecular weight (155.2 g/mol), high predicted aqueous solubility (~50 mg/mL), and significantly increased lipophilicity (Log P ~1.2) compared to amino-substituted thiadiazoles (Log P ~0.03) makes this compound an ideal fragment-sized entry for screening libraries targeting intracellular proteins [3]. Its balanced drug-like properties reduce the risk of solubility-related assay interference, a common pitfall with more lipophilic thione-containing analogs (solubility <1 mg/mL) [3].

Synthesis of Heterobifunctional Crosslinkers for Bioconjugation

The allyl group offers a latent reactivity for thiol-ene 'click' chemistry, while the thiadiazole ring and 2-methyl group provide additional sites for orthogonal functionalization. This dual reactivity is not present in simpler 1,3,4-thiadiazole derivatives like 2,5-dimethyl or 2-amino analogs, which lack a selectively activatable alkene handle. This compound is therefore recommended for the development of novel bioconjugation reagents where chemoselectivity is paramount.

Application
Selection Property
Validation Focus
Ortho-functionalization via Claisen rearrangement
Allyloxy reactive handle
Chemoselective sequential modification
Electron-rich donor component
High HOMO energy donor core
Donor-acceptor electronic properties
Fragment-based library candidate
Balanced lipophilicity and solubility
Assay compatibility and permeability
Heterobifunctional crosslinker development
Orthogonal reactivity (thiol-ene + thiadiazole)
Chemoselective bioconjugation
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